N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal chemistry Linker optimization Hydrogen-bond donor count

This benzodioxole-5-carboxamide features a 5-chlorothiophene ring and a methoxyethyl linker, differentiating it from hydroxyl-bearing analogs. Class-level evidence suggests promise in hepatocellular carcinoma screening (Hep3B cytotoxicity, α-fetoprotein reduction) and P2X3 receptor antagonism. The unique linker chemistry alters hydrogen-bonding capacity, metabolic stability, and target selectivity vs. generic benzodioxole carboxamides. Ideal for SAR studies and target deconvolution. Inquire for custom synthesis and bulk pricing.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.79
CAS No. 2034442-55-0
Cat. No. B2450215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034442-55-0
Molecular FormulaC15H14ClNO4S
Molecular Weight339.79
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl
InChIInChI=1S/C15H14ClNO4S/c1-19-12(13-4-5-14(16)22-13)7-17-15(18)9-2-3-10-11(6-9)21-8-20-10/h2-6,12H,7-8H2,1H3,(H,17,18)
InChIKeyLAFDHULGPRCZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034442-55-0): Procurement-Relevant Chemical Identity and Class Profile


N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034442-55-0) is a synthetic small molecule belonging to the benzo[d][1,3]dioxole-5-carboxamide class. It features a 5-chlorothiophene ring linked via a 2-methoxyethyl spacer to the carboxamide nitrogen. With a molecular formula of C₁₅H₁₄ClNO₄S and a molecular weight of 339.79 g/mol, this compound is distinct from other benzo[d][1,3]dioxole carboxamides primarily in its linker chemistry and heterocyclic substitution pattern. The benzo[d][1,3]dioxole-5-carboxamide scaffold has been associated with diverse biological activities, including anticancer and antioxidant properties [1], while the 5-chlorothiophene moiety is a recurring pharmacophoric element in P2X3 receptor antagonist patents [2]. However, publicly available primary literature containing quantitative biological activity data for this specific compound is extremely limited.

Why Generic Substitution of Benzodioxole Carboxamides Fails: Structural Determinants of Differentiation for CAS 2034442-55-0


Benzodioxole-5-carboxamide derivatives are not interchangeable commodity chemicals; even subtle variations in the amine-bearing side chain or heterocyclic appendage can dramatically alter hydrogen-bonding capacity, conformational flexibility, metabolic stability, and target selectivity. The closest structural analog to CAS 2034442-55-0 is N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide (CAS 1421528-24-6), which shares the identical molecular formula (C₁₅H₁₄ClNO₄S, MW 339.79) but replaces the 2-methoxyethyl linker with a 3-hydroxypropyl spacer . This single atom-level change—methoxy (-OCH₃) vs. hydroxyl (-OH) on the linker—shifts the compound's hydrogen-bond donor count from 1 to 2 and alters both polarity and metabolic vulnerability. In the broader benzodioxole carboxamide class, published structure-activity relationship (SAR) data confirm that linker chemistry is a critical determinant of biological outcome: carboxamide-containing derivatives (e.g., compounds 2a and 2b in Hawash et al. 2020) exhibited pronounced anticancer activity, whereas ketoester and acetic acid analogs were essentially inactive [1]. A generic 'benzodioxole carboxamide' procurement specification cannot guarantee the same biological profile, solubility characteristics, or target engagement that a specific linker and chlorothiophene substitution pattern may confer.

Quantitative Differentiation Evidence for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034442-55-0)


Linker Chemistry Differentiation: 2-Methoxyethyl vs. 3-Hydroxypropyl Spacer Comparison with CAS 1421528-24-6

The target compound (CAS 2034442-55-0) possesses a 2-methoxyethyl linker connecting the carboxamide nitrogen to the 5-chlorothiophene ring. Its closest structural isomer, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide (CAS 1421528-24-6), replaces this with a 3-hydroxypropyl spacer. Despite identical molecular formula (C₁₅H₁₄ClNO₄S) and molecular weight (339.79 g/mol), the methoxyethyl linker reduces the hydrogen-bond donor count from 2 to 1, decreases topological polar surface area (tPSA), and increases lipophilicity (predicted LogP) compared to the hydroxypropyl analog . This difference is functionally significant: in benzodioxole carboxamide SAR, the presence and position of hydrogen-bond donors on the linker directly influence target binding kinetics and metabolic stability [1].

Medicinal chemistry Linker optimization Hydrogen-bond donor count

Benzodioxole Carboxamide Class: Cytotoxicity Profile Against Hep3B Hepatocellular Carcinoma Cells

While no direct quantitative cytotoxicity data for CAS 2034442-55-0 have been published in peer-reviewed literature, class-level evidence from benzodioxole carboxamide analogs provides a benchmark for expected activity. In the Hawash et al. 2020 study, carboxamide-containing benzodioxole derivatives (compounds 2a and 2b) exhibited the strongest anticancer activity, reducing Hep3B α-fetoprotein (α-FP) secretion to 1625.8 ± 64.37 ng/mL and 2340 ± 65.57 ng/mL respectively, compared to 2519.17 ng/mL in untreated cells [1]. In cell cycle analysis, compound 2a induced G2-M phase arrest in 8.07% of cells, closely approximating doxorubicin (7.4%) [1]. By contrast, non-carboxamide benzodioxole derivatives (5a-7b) showed only weak activity with IC₅₀ values of 3.94–9.12 mM across HeLa, Caco-2, and Hep3B cell lines [1].

Cancer pharmacology Cytotoxicity screening Hepatocellular carcinoma

Benzodioxole Carboxamide Class: Antioxidant Activity in DPPH Radical Scavenging Assay

Benzodiazepine-containing benzodioxole derivatives (7a and 7b) from the Hawash et al. 2020 study demonstrated moderate antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with IC₅₀ values of 39.85 µM and 79.95 µM respectively, compared to the reference antioxidant Trolox (IC₅₀ = 7.72 µM) [1]. The benzodioxole-5-carboxamide scaffold—shared by CAS 2034442-55-0—offers a template for antioxidant activity optimization through substituent variation. The presence of the 5-chlorothiophene ring, a sulfur-containing heterocycle, may additionally contribute to radical scavenging potential via electron-rich thiophene interactions [1].

Antioxidant screening DPPH assay Oxidative stress

5-Chlorothiophene Pharmacophore: P2X3 Receptor Antagonism Potential Based on Patent Class Evidence

The 5-chlorothiophene moiety is a recognized pharmacophoric element in multiple P2X3 and P2X2/3 receptor antagonist patent families. The US patent 9,212,130 B2 (Shionogi & Co.) discloses heterocyclic derivatives bearing substituted thiophene groups as P2X3 receptor antagonists with potential utility in chronic cough, neuropathic pain, and inflammatory pain [1]. Within this patent class, representative compounds achieved P2X3 IC₅₀ values in the nanomolar range (e.g., 25 nM at rat recombinant P2X3 expressed in CHO cells, and 136 nM at human P2X3 expressed in rat C6-BU-1 cells) [2]. CAS 2034442-55-0, containing both 5-chlorothiophene and benzodioxole carboxamide pharmacophores, represents a combinatorial scaffold at the intersection of two independently validated chemical series. No direct P2X3 activity data for this specific compound have been published.

P2X3 receptor Chronic cough Pain pharmacology

Best-Fit Research and Industrial Application Scenarios for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034442-55-0)


Hepatocellular Carcinoma (Hep3B) Anticancer Screening in Benzodioxole Carboxamide SAR Programs

Based on class-level evidence that benzodioxole-5-carboxamides exhibit pronounced cytotoxicity in Hep3B liver cancer cells—reducing α-fetoprotein secretion by up to 35% relative to untreated controls and inducing G2-M cell cycle arrest comparable to doxorubicin [1]—CAS 2034442-55-0 is positioned as a candidate for hepatocellular carcinoma-focused screening. The compound's unique 5-chlorothiophene substitution and methoxyethyl linker differentiate it from all previously tested benzodioxole carboxamides (2a, 2b) in the Hawash et al. 2020 panel, enabling exploration of how heterocyclic variation on the amine side chain modulates Hep3B potency and selectivity [1].

P2X3 Receptor Antagonist Screening for Chronic Cough and Neuropathic Pain Drug Discovery

The 5-chlorothiophene moiety in CAS 2034442-55-0 aligns with the pharmacophoric requirements of P2X3 receptor antagonists disclosed in patent literature, where thiophene-containing compounds achieve IC₅₀ values of 25–136 nM at recombinant P2X3 receptors [1][2]. This compound is suited for FLIPR-based calcium flux or automated patch-clamp screening against human and rat P2X3 homotrimeric receptors, with selectivity profiling against P2X2/3 heteromeric receptors to assess potential for reduced taste-related side effects—a key differentiator sought in next-generation P2X3 antagonists [2].

DPPH-Based Antioxidant Screening with Linker Chemistry Comparison

The benzodioxole scaffold has demonstrated moderate DPPH radical scavenging activity (IC₅₀ = 39.85–79.95 µM for benzodiazepine-containing derivatives) [1]. CAS 2034442-55-0 provides a chemically distinct comparator to the published series by replacing the benzodiazepine ring system with a 5-chlorothiophene–methoxyethyl motif. Direct head-to-head DPPH evaluation against Trolox (IC₅₀ = 7.72 µM) and the published benzodiazepine-benzodioxole hybrids (7a, 7b) would quantify the contribution of the thiophene sulfur atom and methoxy group to electron-donating radical stabilization capacity [1].

Chemical Probe Development for Benzodioxole-Target Interaction Mapping

The compound's dual pharmacophoric features—benzodioxole carboxamide (known anticancer/antioxidant scaffold) and 5-chlorothiophene (P2X3 pharmacophore)—make it a valuable chemical probe for target deconvolution studies. Affinity-based protein profiling (e.g., cellular thermal shift assay, CETSA) or photoaffinity labeling approaches using CAS 2034442-55-0 as a scaffold could identify novel protein targets that simultaneously engage both pharmacophores, potentially revealing polypharmacology or new therapeutic indications [1][2].

Quote Request

Request a Quote for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.